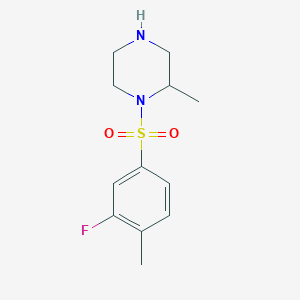![molecular formula C10H11N3O2 B7556040 3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid](/img/structure/B7556040.png)
3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid, also known as CPMA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. CPMA is a pyridine-based amino acid derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid is not well understood. However, studies have suggested that 3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid may act as an inhibitor of enzymes involved in various metabolic pathways. 3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid has been shown to have various biochemical and physiological effects. 3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for cell proliferation. 3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid has also been shown to inhibit the activity of enzymes involved in the biosynthesis of fatty acids, which are essential for cell membrane synthesis. 3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid in lab experiments include its synthetic accessibility, its potential applications in various fields, and its ability to act as a building block for the synthesis of various compounds. The limitations of using 3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid in lab experiments include its complex synthesis process and the need for careful control of reaction conditions.
Orientations Futures
For the research on 3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid include the synthesis and evaluation of 3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid derivatives with potential biological activity and the evaluation of the potential applications of 3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid in catalysis and materials science.
Méthodes De Synthèse
3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid can be synthesized using various methods, including the reaction of 3-cyanopyridine-2-carboxylic acid with 2-methylalanine or the reaction of 3-aminopyridine-2-carboxylic acid with 3-cyanopropionic acid. The synthesis of 3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid is a complex process that requires careful control of reaction conditions.
Applications De Recherche Scientifique
3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid has been shown to have potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. 3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid has been used as a building block for the synthesis of various compounds with potential biological activity. 3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid derivatives have been synthesized and evaluated for their anticancer, antifungal, and antibacterial activity. 3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science.
Propriétés
IUPAC Name |
3-[(3-cyanopyridin-2-yl)amino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-7(10(14)15)6-13-9-8(5-11)3-2-4-12-9/h2-4,7H,6H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITORUBQEJZBFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C(C=CC=N1)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7555960.png)
![3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile](/img/structure/B7555966.png)
![1-[(4-Fluorophenyl)methylsulfonyl]-2-methylpiperazine](/img/structure/B7555972.png)
![3-Amino-2-methyl-1-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B7555979.png)
![2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid](/img/structure/B7555981.png)


![3-[(3,5-Dimethylpiperidine-1-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7556005.png)




![3-[(2,4-Dimethoxyphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7556079.png)
